molecular formula C11H12O4 B2736064 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 29107-26-4

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No. B2736064
CAS RN: 29107-26-4
M. Wt: 208.213
InChI Key: WEFOHHDXWIWTNS-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and stability.


Scientific Research Applications

Synthesis and Structural Analysis:

  • Microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) demonstrates high yield, short reaction time, low energy consumption, and convenient work-up, confirming structures via spectroscopy and elemental analysis (Qi et al., 2014).
  • Crystal structure and physico-chemical properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) have been explored using X-ray data collection and ultraviolet/visible absorption spectra (Elenkova et al., 2014).
  • The structure of 3-(hydroxymethyl)chromone was determined, showing a slightly puckered fused-ring system and formation of inversion dimers linked by hydrogen bonds (Ishikawa, 2015).

Chemical Properties and Reactions:

  • Uncatalyzed, one-pot synthesis of 3,3′-(benzylene)bis(4-hydroxy-2H-chromen-2-one) derivatives under thermal solvent-free conditions offers an environmentally friendly synthesis with excellent yields (Shaterian & Honarmand, 2009).
  • Rapid and catalyst-free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives, highlighting optimization of reaction conditions using response surface methodology (Hosseini et al., 2019).
  • An efficient one-pot synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-ones and biscoumarin derivatives catalyzed by Bi(NO3)3·5H2O (Zahiri & Mokhtary, 2015).

Biological and Pharmaceutical Applications:

  • Synthesis and evaluation of antioxidant potential of some biscoumarin derivatives for use in food and pharmaceuticals, showing notable antioxidant activities compared to standard compounds (Sahar et al., 2017).
  • Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells, indicating bis-chromone as a scaffold to design anticancer agents (Venkateswararao et al., 2014).
  • Synthesis and in vitro study of novel bis-[3-(2-arylmethylidenimino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]methane and bis-[3-(2-arylidenhydrazo-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]methane as potential antimicrobial agents (Raghu et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3,3-bis(hydroxymethyl)-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFOHHDXWIWTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one

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